molecular formula C10H5F3O2 B6173452 3-ethynyl-5-(trifluoromethyl)benzoic acid CAS No. 2260904-65-0

3-ethynyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B6173452
CAS No.: 2260904-65-0
M. Wt: 214.1
InChI Key:
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Description

3-Ethynyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C10H5F3O2 It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of organoboron reagents, palladium catalysts, and bases in an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring.

Scientific Research Applications

3-Ethynyl-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-ethynyl-5-(trifluoromethyl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 3-Ethynyl-5-(trifluoromethyl)benzoic acid is unique due to the combination of the ethynyl and trifluoromethyl groups, which impart distinct electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

2260904-65-0

Molecular Formula

C10H5F3O2

Molecular Weight

214.1

Purity

95

Origin of Product

United States

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